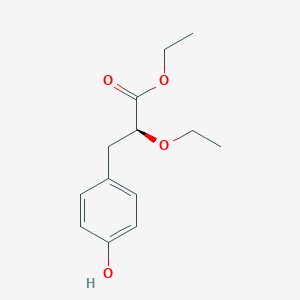

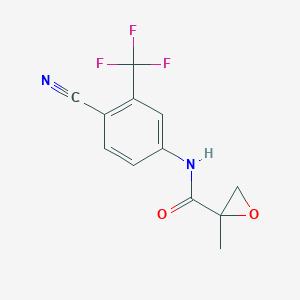

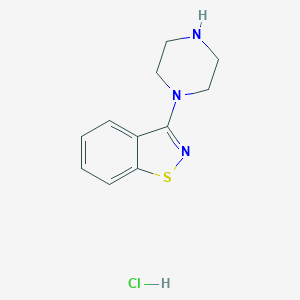

![molecular formula C32H27NO9S B043236 Ethyl 2-[3,4-dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxylate CAS No. 60084-09-5](/img/structure/B43236.png)

Ethyl 2-[3,4-dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis of related ethyl thiazole carboxylate derivatives involves multi-step chemical reactions that typically start from precursors such as ethyl thiophene-2-carboxylate, which undergoes further functionalization and cyclization reactions. For instance, the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates from ethyl thiophene-2-carboxylate precursors involves reactions with mercapto acetic acid and condensation with substituted phenyl phosphoro dichloridates (Spoorthy et al., 2021).

Molecular Structure Analysis

Molecular structure analysis, often determined by X-ray crystallography, provides insights into the arrangement of atoms within the molecule. The crystal structure of related compounds can reveal information about the molecular geometry, hydrogen bonding, and the overall 3D arrangement of the molecule. For example, the crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate shows significant hydrogen bonding that plays a crucial role in crystal packing (Yeong et al., 2018).

Chemical Reactions and Properties

The reactivity of such compounds can vary widely depending on the substituents present on the thiazole ring and the surrounding functional groups. They can undergo various chemical reactions, including nucleophilic substitutions, cyclizations, and condensations to form a range of heterocyclic compounds with potential biological activities. For instance, the synthesis of diastereomeric ethyl 1-benzoyl-6-(bromomethyl)-2,2,2,4-tetraphenyl-3,7-dioxa-2λ5-phosphabicyclo[3.2.0]hept-4-ene-6-carboxylate from dibenzoylacetylene and ethyl 3-bromopyruvate highlights the complex reactivity of these compounds (Yavari & Alizadeh, 2004).

科学的研究の応用

Synthesis and Characterization

A notable area of research involves the synthesis and characterisation of ethyl-based thiazole carboxylate derivatives. These compounds are synthesized through various chemical reactions, including the interaction of ethyl-based precursors with other chemical entities under specified conditions. The structural elucidation of these compounds is achieved through advanced spectroscopic techniques, ensuring the accurate determination of their chemical makeup.

For instance, the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates involves a series of reactions starting from ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate, leading to the formation of various analogues with established structures confirmed by NMR, IR, Mass spectral data, and elemental analysis. These compounds were further evaluated for their anti-microbial activities, showcasing the intersection of synthetic chemistry and biological applications (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Safety And Hazards

特性

IUPAC Name |

ethyl 2-[3,4-dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H27NO9S/c1-2-38-32(37)23-19-43-28(33-23)27-26(42-31(36)22-16-10-5-11-17-22)25(41-30(35)21-14-8-4-9-15-21)24(40-27)18-39-29(34)20-12-6-3-7-13-20/h3-17,19,24-27H,2,18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECDFVFKACIIQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H27NO9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30318140 |

Source

|

| Record name | ethyl 2-[3,4-dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30318140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

601.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[3,4-dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxylate | |

CAS RN |

60084-09-5 |

Source

|

| Record name | NSC326396 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-[3,4-dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30318140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

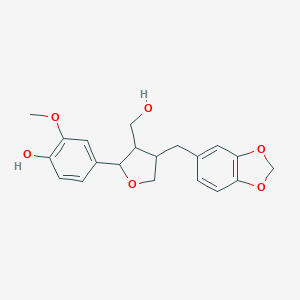

![1-[4-(Methylsulfanyl)phenyl]-1,4-pentanedione](/img/structure/B43182.png)